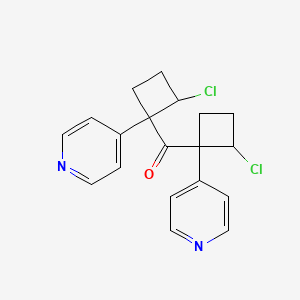

2-Chloro-4-pyridylcyclobutylketone

Description

Contextualization of Chloropyridine Derivatives in Modern Synthetic Strategies

Chloropyridine derivatives are a significant class of compounds in organic synthesis, primarily serving as versatile intermediates. chempanda.com The pyridine (B92270) ring is a fundamental scaffold in numerous biologically active molecules, and the presence of a chlorine atom provides a reactive handle for chemists to elaborate the molecular structure. The chlorine atom on the pyridine ring can be substituted by a wide array of nucleophiles, allowing for the introduction of new functional groups. This reactivity is central to the construction of complex molecules.

Chloropyridines are produced industrially through methods such as the direct chlorination of pyridine or from pyridine-N-oxides. wikipedia.org Their utility is demonstrated in the synthesis of various commercial products, including pharmaceuticals and agrochemicals. wikipedia.orgnih.gov For instance, 2-chloropyridine (B119429) is a precursor in the production of some antihistamines and antiarrhythmics. wikipedia.orgnih.gov The strategic placement of the chloro-substituent on the pyridine ring is crucial as it influences the regioselectivity of subsequent reactions. wikipedia.org The versatility of chloropyridines makes them a staple in synthetic organic chemistry for creating libraries of compounds for drug discovery and other applications. google.com

Significance of Cyclobutylketone Moieties in the Design of Organic Molecules

The cyclobutane (B1203170) ring, a four-membered carbocycle, has gained increasing attention in medicinal chemistry for its unique structural properties. nih.gov Despite its ring strain, the cyclobutane moiety is relatively stable and can confer valuable properties to a molecule. It can act as a bioisostere for other groups, such as phenyl rings or alkenes, helping to improve metabolic stability or fine-tune the conformational properties of a drug candidate. nih.gov The puckered nature of the cyclobutane ring allows it to present substituents in well-defined three-dimensional space, which can be critical for binding to biological targets. nih.gov

When incorporated as a ketone, the cyclobutylketone moiety introduces a polar carbonyl group that can participate in hydrogen bonding, a key interaction in molecular recognition processes. The combination of the rigid, hydrophobic cyclobutane ring and the polar ketone functional group creates a unique building block for organic synthesis. Research has shown that cyclobutane-containing compounds can exhibit interesting biological activities, and their synthesis is an active area of investigation. mdpi.com

Structural Characteristics and IUPAC Nomenclature of 2-Chloro-4-pyridylcyclobutylketone

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2-chloropyridin-4-yl)(cyclobutyl)methanone . This name precisely describes the connectivity of the atoms: a cyclobutyl group and a 2-chloropyridin-4-yl group are attached to the carbonyl carbon of a methanone.

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value |

| IUPAC Name | (2-chloropyridin-4-yl)(cyclobutyl)methanone |

| Molecular Formula | C10H10ClNO |

| Molecular Weight | 195.65 g/mol |

| Canonical SMILES | C1CC1C(=O)C2=CC(=NC=C2)Cl |

| InChI Key | Information not readily available |

Note: Some properties are calculated based on the structure as experimental data for this specific compound is not widely published.

Overview of Research Trajectories and Academic Relevance of the Chemical Compound

The academic relevance of (2-chloropyridin-4-yl)(cyclobutyl)methanone stems from its potential as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry. The dual functionality of the molecule—the reactive chloropyridine moiety and the structurally significant cyclobutylketone group—offers multiple avenues for further chemical modification.

Research trajectories for this compound would likely involve:

Nucleophilic Substitution Reactions: The chlorine atom on the pyridine ring is susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This would allow for the creation of a library of 2-substituted pyridine derivatives, which could be screened for biological activity.

Modification of the Ketone: The carbonyl group of the cyclobutylketone can undergo a range of classic ketone reactions, such as reduction to an alcohol, reductive amination to form an amine, or reaction with Grignard reagents to introduce new carbon-carbon bonds.

Cross-Coupling Reactions: The chloropyridine ring can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds at the 2-position of the pyridine ring.

While specific, large-scale research programs focused solely on (2-chloropyridin-4-yl)(cyclobutyl)methanone are not prominent in the literature, its constituent parts are of high importance. Therefore, it represents a logical, albeit niche, target for synthetic chemists looking to explore novel chemical space.

Structure

3D Structure

Properties

Molecular Formula |

C19H18Cl2N2O |

|---|---|

Molecular Weight |

361.3 g/mol |

IUPAC Name |

bis(2-chloro-1-pyridin-4-ylcyclobutyl)methanone |

InChI |

InChI=1S/C19H18Cl2N2O/c20-15-1-7-18(15,13-3-9-22-10-4-13)17(24)19(8-2-16(19)21)14-5-11-23-12-6-14/h3-6,9-12,15-16H,1-2,7-8H2 |

InChI Key |

UWUQRCWMWBYURW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1Cl)(C2=CC=NC=C2)C(=O)C3(CCC3Cl)C4=CC=NC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 4 Pyridylcyclobutylketone

Strategic Disconnection and Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 2-Chloro-4-pyridylcyclobutylketone, the primary disconnection is at the carbon-carbon bond between the cyclobutyl ring and the carbonyl group. This suggests a convergent synthesis where the two main fragments, a 2-chloro-4-pyridyl synthon and a cyclobutyl synthon, are prepared separately and then joined.

Precursor Synthesis and Derivatization Pathways

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

The 2-chloro-4-substituted pyridine (B92270) moiety is a crucial component. 2-Chloropyridine (B119429) itself is typically produced by the direct chlorination of pyridine or from pyridine-N-oxides. wikipedia.org For the synthesis of more complex derivatives, such as 2-chloro-4-(chloromethyl)pyridine, a multi-step process starting from 2-amino-4-picoline can be employed. This involves diazotization, chlorination, and subsequent side-chain chlorination. google.com

Another approach involves the functionalization of pre-existing 2-chloropyridine scaffolds. For instance, 2-chloro-5-bromopyridine can be immobilized on a solid support and then undergo selective reactions with organometallic reagents to introduce various substituents at the 4-position. acs.org The synthesis of 2-chloro-4-substituted pyrimidines, which share structural similarities, can be achieved through the chlorination of 2-methylthio-4-substituted pyrimidines. google.com

The synthesis of the cyclobutyl portion of the molecule can be approached in several ways. Cyclobutyl aryl ketones can be synthesized and subsequently functionalized. researchgate.netnih.govdocumentsdelivered.com For instance, a Norrish-Yang cyclization of a suitable precursor can generate a bicyclo[1.1.1]pentan-2-ol intermediate, which can then undergo palladium-catalyzed C-C bond cleavage and functionalization to yield cis-γ-functionalized cyclobutyl ketones. researchgate.netnih.govdocumentsdelivered.com

The preparation of cyclobutanone (B123998) derivatives can also be achieved through various cycloaddition reactions. The enantioselective synthesis of 4-hydroxy-2-cyclohexanone derivatives, for example, has been accomplished through asymmetric transfer hydrogenation, showcasing a method that could be adapted for cyclobutane (B1203170) systems. mdpi.com

Carbon-Carbon Bond Forming Reactions for Ketone Moiety Construction

The final and critical step in the synthesis of this compound is the formation of the carbon-carbon bond that constitutes the ketone moiety.

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. nih.govnih.gov In the context of this compound synthesis, this would involve the reaction of a 2-chloropyridine derivative with a cyclobutanecarbonyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.govresearchgate.net This method is often cost-effective and can be highly selective. nih.govnih.gov While typically applied to electron-rich aromatic systems, modifications can allow for the acylation of less reactive pyridine rings. The use of copper(OTf)2 has also been explored as a catalyst for Friedel-Crafts type reactions in the synthesis of acridine (B1665455) derivatives, which could be applicable here. jsynthchem.com

Organometallic coupling reactions provide a versatile and often milder alternative to Friedel-Crafts acylation for ketone synthesis. pressbooks.pub

The Weinreb ketone synthesis is a particularly reliable method that avoids the common problem of over-addition seen with other organometallic reactions. wikipedia.orgorientjchem.orgresearchgate.netorganic-chemistry.orguniv-amu.fr This method involves the reaction of a Weinreb-Nahm amide with an organometallic reagent, such as a Grignard or organolithium reagent. wikipedia.org For the synthesis of this compound, a 2-chloro-4-(N-methoxy-N-methylcarboxamido)pyridine (a Weinreb amide) would be reacted with a cyclobutyl Grignard reagent. The stability of the resulting tetrahedral intermediate prevents the addition of a second equivalent of the organometallic reagent. wikipedia.orgresearchgate.net

Grignard additions followed by oxidation represent another powerful strategy. masterorganicchemistry.comleah4sci.commasterorganicchemistry.comyoutube.com A Grignard reagent, such as cyclobutylmagnesium bromide, can be added to a 2-chloro-4-cyanopyridine. masterorganicchemistry.comrug.nl This reaction forms an imine intermediate, which upon acidic hydrolysis, yields the desired ketone. masterorganicchemistry.com This method is advantageous as it utilizes readily available nitrile precursors. Alternatively, a Grignard reagent can react with an ester to form a ketone, though this can sometimes lead to the formation of a tertiary alcohol as a byproduct. nih.gov The reaction of organometallic reagents with 4-chlorocoumarin has also been shown to be a versatile method for synthesizing various substituted benzopyrans and coumarins, demonstrating the utility of these reagents in complex heterocyclic synthesis. rsc.org

Below is an interactive data table summarizing the synthetic methodologies:

| Methodology | Key Reagents | Advantages | Disadvantages |

| Friedel-Crafts Acylation | 2-chloropyridine derivative, cyclobutanecarbonyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Cost-effective, potentially high selectivity. nih.govnih.gov | Can require harsh conditions, may have regioselectivity issues with substituted pyridines. |

| Weinreb Ketone Synthesis | 2-chloro-4-(Weinreb amide)pyridine, cyclobutyl Grignard reagent | High selectivity for ketone formation, avoids over-addition. wikipedia.orgresearchgate.net Tolerates a wide range of functional groups. wikipedia.org | Requires the preparation of the Weinreb amide precursor. |

| Grignard Addition to Nitrile | 2-chloro-4-cyanopyridine, cyclobutyl Grignard reagent, followed by hydrolysis | Utilizes readily available nitrile precursors. | The intermediate imine requires a separate hydrolysis step. |

Transition Metal-Catalyzed Carbonylations

Transition metal-catalyzed carbonylations represent a powerful strategy for the synthesis of ketones, including pyridyl ketones. ethernet.edu.etacs.org These reactions involve the insertion of carbon monoxide into a carbon-metal bond, followed by reductive elimination to form the ketone. Palladium-catalyzed carbonylative Suzuki coupling reactions, for instance, have been effectively used to synthesize 2-pyridyl ketones from pyridine halides and aryl boronic acids. ethernet.edu.et This approach offers good yields and is a testament to the versatility of palladium catalysis in forming carbon-carbon bonds. ethernet.edu.etacs.org

Another significant advancement in this area is the palladium-catalyzed oxidative C-H bond acylation. This method allows for the formal oxidative coupling of C-H bonds with aldehydes to produce ketones. nih.gov The use of air as the terminal oxidant makes this process environmentally appealing. nih.gov Such methodologies are crucial for constructing complex molecules from simpler, readily available starting materials. nih.gov The development of nickel-catalyzed multicomponent synthesis of α-chiral ketones further expands the toolbox for asymmetric carbonylations, providing a more sustainable route to chiral scaffolds. acs.org

The table below summarizes key aspects of transition metal-catalyzed carbonylations relevant to the synthesis of pyridyl ketones.

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium(II) acetate/Phosphine (B1218219) ligand | Aryl/Heteroaryl Halide, Carbon Monoxide, Organoboron reagent | Aryl/Heteroaryl Ketone | High functional group tolerance, good yields. ethernet.edu.etacs.org |

| Palladium(II) acetate | 2-Phenylpyridine derivative, Aldehyde, Air (oxidant) | Ortho-acylated pyridine | Direct C-H bond functionalization. nih.gov |

| Nickel catalyst | Racemic benzyl (B1604629) chloride/N-hydroxyphthalimide ester, Carbon Monoxide | Enantioenriched α-aryl/amino ketone | Asymmetric, sustainable approach. acs.org |

Functional Group Transformations and Interconversions on the Chemical Compound

The synthesis of this compound often involves the strategic manipulation of functional groups on precursor molecules. These transformations are essential for introducing the required chloro and cyclobutyl ketone moieties onto the pyridine ring.

Halogenation and Dehalogenation Strategies on the Pyridine Ring

Selective halogenation of the pyridine nucleus is a critical step in the synthesis of this compound. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions. chemrxiv.org Modern methods have been developed to achieve regioselective halogenation under milder conditions. One such strategy involves the conversion of pyridines to their N-oxides, which can then be selectively halogenated at the 4-position. nih.gov Another innovative approach utilizes designed phosphine reagents that are installed at the 4-position of pyridines as phosphonium (B103445) salts and subsequently displaced by halide nucleophiles. chemrxiv.orgnih.govnih.govacs.orgchemrxiv.org This method is particularly valuable for late-stage functionalization of complex molecules. chemrxiv.orgnih.govnih.govacs.orgchemrxiv.org

Dehalogenation is also a crucial transformation, often employed to remove a halogen atom after it has served its purpose as a directing group or to synthesize the final target molecule. Catalytic reduction using systems like palladium on carbon or iron-based catalysts can efficiently remove chlorine atoms from the pyridine ring. researchgate.netmsu.edursc.org For instance, an iron-catalyzed hydrodehalogenation using Fe(acac)3 and t-BuMgCl has been shown to be effective for the rapid and chemoselective dehalogenation of various (hetero)aryl halides under mild conditions. rsc.org A controllable pyridine N-oxidation-nucleophilic dechlorination process has also been developed, offering a simple and useful strategy to enhance dehalogenation efficiency. nih.gov

The following table highlights different halogenation and dehalogenation methods.

| Reaction | Reagents/Catalyst | Position | Key Features |

| Halogenation | |||

| N-Oxide followed by PHal3/P(O)Hal3 | Pyridine N-oxide, Halogenating agent | 4-position | Classic strategy for 4-halogenation. nih.gov |

| Phosphonium Salt Displacement | Heterocyclic phosphine, Metal halide/Halogen acid | 4-position | Tolerates a range of functional groups, suitable for late-stage functionalization. chemrxiv.orgnih.govnih.govacs.orgchemrxiv.org |

| Dehalogenation | |||

| Catalytic Hydrogenation | Pd/C, H2 | - | Common and effective method. |

| Iron-Catalyzed Reduction | Fe(acac)3, t-BuMgCl | - | Mild conditions, rapid, chemoselective. rsc.org |

| N-Oxidation-Dechlorination | Carbonate species/H2O2 | - | Enhanced efficiency, controllable process. nih.gov |

Selective Oxidation and Reduction of Precursor Functionalites

Selective oxidation and reduction reactions are fundamental in modifying precursor molecules en route to this compound. For instance, the oxidation of a methyl group at the 4-position of a 2-chloropyridine precursor to a carboxylic acid can be a key step. prepchem.com This can be followed by conversion to the corresponding ketone.

The selective oxidation of the pyridine nitrogen to form a pyridine-N-oxide is a common strategy to activate the pyridine ring for subsequent reactions. researchgate.netresearchgate.netacs.orgnih.gov Various oxidizing agents, including hydrogen peroxide over a Ti-MWW catalyst, can achieve this transformation with high selectivity and yield. researchgate.net This N-oxide can then direct further functionalization or be removed at a later stage.

Selective reduction of the pyridine ring or other functional groups is also critical. For example, the reduction of a nitro group to an amine can be achieved using iron powder in acetic acid. google.com The reduction of the pyridine ring itself to form piperidines or tetrahydropyridines can be accomplished using various reducing agents, such as samarium diiodide in the presence of water or through rhodium-catalyzed transfer hydrogenation. liv.ac.ukclockss.org Mild and regioselective reduction of pyridines to dihydropyridines can also be achieved using amine-borane complexes. thieme-connect.comnih.gov

The table below provides examples of selective oxidation and reduction reactions.

| Reaction | Reagents/Catalyst | Transformation | Key Features |

| Oxidation | |||

| N-Oxidation | H2O2, Ti-MWW catalyst | Pyridine to Pyridine-N-oxide | High activity and selectivity. researchgate.net |

| C-H Hydroxylation | Photochemical via N-oxide | Pyridine to C3-hydroxy pyridine | Metal-free, operational simplicity. acs.org |

| Reduction | |||

| Nitro Group Reduction | Fe powder, Acetic acid | Nitro to Amine | Efficient for amino-pyridine synthesis. google.com |

| Pyridine Ring Reduction | SmI2, H2O | Pyridine to Piperidine | Mild, room temperature conditions. clockss.org |

| Pyridine Ring Reduction | [Cp*RhCl2]2, HCOOH-Et3N | Pyridinium salt to Piperidine/Tetrahydropyridine | Highly chemoselective. liv.ac.uk |

| Pyridine Dearomatization | Amine-borane complex | Pyridine to Dihydropyridine | Mild, one-step, selective. thieme-connect.comnih.gov |

Considerations for Regioselectivity and Stereoselectivity in the Synthesis of the Chemical Compound

Achieving the correct regiochemistry and stereochemistry is paramount in the synthesis of complex molecules like this compound.

Control of Substitution Patterns on the Pyridine Nucleus

The regioselective functionalization of the pyridine ring is a significant challenge in synthetic chemistry. The inherent electronic properties of the pyridine ring often lead to a mixture of isomers. nih.govchemrxiv.org To overcome this, various strategies have been developed to control the substitution pattern.

The use of directing groups is a powerful tool for achieving regioselectivity. For instance, a maleate-derived blocking group can be used to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of pyridine. nih.gov Similarly, the formation of 3,4-pyridyne intermediates from 3-chloropyridines allows for regioselective 3,4-difunctionalization. rsc.org The addition of Grignard reagents to pyridine N-oxides has also been shown to be a completely regioselective method for the synthesis of 2-substituted pyridines without the need for a transition-metal catalyst. rsc.org Furthermore, activating pyridine N-oxides with trifluoromethanesulfonic anhydride enables the regioselective addition of malonate anions to afford either 2- or 4-substituted pyridines. nih.gov

The following table summarizes methods for controlling regioselectivity.

| Method | Key Reagents/Intermediates | Position Controlled | Key Features |

| Minisci Alkylation with Blocking Group | Maleate-derived blocking group, AgNO3, (NH4)2S2O8 | C-4 | Exquisite control for C-4 alkylation. nih.gov |

| Pyridyne Chemistry | 3-Chloro-2-ethoxypyridine, n-BuLi, Grignard reagent | C-3 and C-4 | Regioselective difunctionalization. rsc.org |

| Grignard Addition to N-Oxides | Pyridine N-oxide, Grignard reagent | C-2 | Completely regioselective, transition-metal free. rsc.org |

| Activated N-Oxide Addition | Pyridine N-oxide, Triflic anhydride, Malonate | C-2 or C-4 | Selectively affords 2- or 4-substituted products. nih.gov |

Diastereoselective and Enantioselective Cyclobutyl Ring Formation

The stereochemical outcome of the cyclobutyl ring formation is a critical aspect of the synthesis of this compound. The development of diastereoselective and enantioselective methods for constructing cyclobutane rings has been an area of intense research. mdpi.comntu.ac.ukchemistryviews.orgelsevierpure.com

[2+2] cycloaddition reactions are a common method for forming cyclobutane rings. mdpi.comelsevierpure.com The use of chiral catalysts, such as non-C2-symmetric digold(I) complexes, has enabled the enantioselective intermolecular [2+2] cycloaddition of terminal alkynes and alkenes to produce chiral cyclobutenes. nih.gov These cyclobutenes can then be further functionalized. Another approach involves the stereoselective synthesis of cyclobutanes through the ring contraction of pyrrolidines. ntu.ac.ukchemistryviews.orgnih.govacs.org This method has been shown to proceed with a high degree of stereoretention. nih.govacs.org

The diastereoselective synthesis of substituted cyclobutanes can also be achieved through the Michael addition of N-heterocycles onto cyclobutenes. nih.gov Furthermore, the functionalization of bicyclo[1.1.0]butanes (BCBs) provides an efficient route to multi-substituted cyclobutanes with high diastereoselectivity. rsc.org For the synthesis of cyclobutyl ketones, a diastereoselective Simmons-Smith cyclopropanation of α,β-unsaturated homochiral ketals has been explored. arizona.edu Additionally, sequential Rh-catalyzed bicyclobutanation followed by Cu-catalyzed homoconjugate addition offers a three-component process to construct enantiomerically enriched and densely functionalized cyclobutanes. acs.orgnih.gov

The table below outlines various stereoselective methods for cyclobutane formation.

| Method | Key Strategy/Catalyst | Stereochemical Control | Key Features |

| [2+2] Cycloaddition | Chiral non-C2-symmetric digold(I) catalysts | Enantioselective | Forms chiral cyclobutenes from alkynes and alkenes. nih.gov |

| Pyrrolidine Ring Contraction | Iodonitrene-mediated | Stereoretentive | High degree of stereocontrol. ntu.ac.ukchemistryviews.orgnih.govacs.org |

| Michael Addition | N-heterocycles onto cyclobutenes | Diastereoselective | Forms N-heterocycle substituted cyclobutanes. nih.gov |

| Bicyclobutane Functionalization | Triazolinedione or nitrosoarenes | Diastereoselective | Access to multi-substituted cyclobutanes. rsc.org |

| Sequential Catalysis | Rh-catalyzed bicyclobutanation / Cu-catalyzed homoconjugate addition | Enantioselective and Diastereoselective | Three-component process for highly functionalized cyclobutanes. acs.orgnih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Pyridylcyclobutylketone

Reactions at the Carbonyl Group

The carbonyl group in 2-Chloro-4-pyridylcyclobutylketone is a primary site for nucleophilic attack, leading to a variety of addition products.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. masterorganicchemistry.com The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.org This process can be catalyzed by either acid or base. libretexts.org

Hydride Reductions: The reduction of the carbonyl group to a hydroxyl group can be achieved using various hydride reagents. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, and subsequent workup with a proton source yields the corresponding alcohol.

Organometallic Additions: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the carbonyl carbon. libretexts.orglibretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds. For instance, the reaction of this compound with methylmagnesium bromide would yield (2-chloro-4-pyridyl)(cyclobutyl)(methyl)methanol after acidic workup. The choice of the organometallic reagent determines the nature of the alkyl, aryl, or vinyl group added to the carbonyl carbon.

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Sodium borohydride (NaBH₄), then H₃O⁺ | (2-Chloro-4-pyridyl)cyclobutylmethanol |

| This compound | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | (2-Chloro-4-pyridyl)(cyclobutyl)(methyl)methanol |

Enolization and Reactions Involving the α-Carbon

The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) allows for the formation of enols or enolates, which are key intermediates in a variety of reactions. libretexts.org

Alkylation: In the presence of a strong base, such as lithium diisopropylamide (LDA), the α-carbon can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. youtube.com This allows for the introduction of various alkyl groups adjacent to the carbonyl function.

Halogenation: Under acidic or basic conditions, the α-position of ketones can be halogenated. libretexts.org The reaction proceeds through an enol or enolate intermediate, which attacks a halogen molecule (e.g., Br₂ or Cl₂). This reaction can be used to introduce a halogen atom that can serve as a leaving group in subsequent transformations.

Transformations Involving the Chloropyridine Substructure

The chloropyridine ring is another reactive site in the molecule, offering opportunities for substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group activates the chloro-substituted carbon towards nucleophilic attack. youtube.comyoutube.com This allows for the displacement of the chloride ion by various nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). chemrxiv.org These reactions often require elevated temperatures or the use of a strong base. chemrxiv.org Common nucleophiles include amines, alkoxides, and thiols. youtube.comchemrxiv.org The reaction proceeds through a Meisenheimer-like intermediate. nih.gov The reactivity of halopyridines in SNAr reactions can be enhanced by quaternization of the pyridine nitrogen. google.comgoogle.comrsc.org

Palladium-Catalyzed Cross-Coupling Reactions at the C-Cl Bond

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgsigmaaldrich.comyoutube.com The C-Cl bond in 2-chloropyridines can participate in several of these transformations, although it is generally less reactive than the corresponding C-Br or C-I bonds. libretexts.orgmdpi.com The use of specific ligands can enhance the reactivity of aryl chlorides. acs.orgacs.org

Suzuki Coupling: This reaction involves the coupling of the chloropyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comthieme-connect.comresearchgate.netresearchgate.net This method is widely used for the synthesis of biaryl compounds. For instance, coupling this compound with phenylboronic acid would yield (2-phenyl-4-pyridyl)cyclobutylketone.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. organic-chemistry.orgresearchgate.netwikipedia.orgorgsyn.orgorganic-chemistry.org It is known for its high functional group tolerance. The reaction of this compound with an organozinc reagent, such as phenylzinc chloride, in the presence of a palladium catalyst would also produce the corresponding arylated pyridine.

Heck Reaction: The Heck reaction couples the chloropyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.net This reaction is a versatile method for the formation of carbon-carbon bonds and the synthesis of complex molecules.

| Reactant | Coupling Partner | Reaction Type | Catalyst/Base | Product |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ / K₂CO₃ | (2-Phenyl-4-pyridyl)cyclobutylketone |

| This compound | Phenylzinc chloride | Negishi | Pd(PPh₃)₄ | (2-Phenyl-4-pyridyl)cyclobutylketone |

| This compound | Styrene | Heck | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | (2-(2-Phenylethenyl)-4-pyridyl)cyclobutylketone |

Derivatization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen allows for further functionalization.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. dcu.ieacs.orgwikipedia.orgchemicalbook.comcymitquimica.com The resulting this compound N-oxide exhibits altered reactivity. For example, N-oxidation can facilitate nucleophilic aromatic substitution.

Quaternization: The pyridine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. google.comresearchgate.netmdpi.com This process, known as the Menshutkin reaction, increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. google.com For instance, reaction with methyl iodide would yield the N-methylpyridinium iodide salt.

Reactivity of the Cyclobutyl Ring System

The four-membered carbocycle in this compound is inherently strained due to significant angle and torsional strain. This ring strain serves as a thermodynamic driving force for various reactions that lead to the formation of more stable, less strained systems. The presence of the ketone and the α-chloro substituent further activates the cyclobutyl ring towards specific transformations.

The cyclobutyl ring can be opened under both thermal and photochemical conditions, leading to the formation of linear alkyl chains.

Thermal Ring-Opening: While cyclobutanes are generally stable at room temperature, at elevated temperatures, they can undergo conrotatory ring-opening to yield 1,3-dienes. nrochemistry.com However, for this compound, this process is expected to be less favorable due to the presence of the ketone and the chloro-substituent, which can promote alternative reaction pathways. The high temperatures required for thermal ring-opening might also lead to decomposition or other side reactions.

Photochemical Ring-Opening: Photochemical excitation of the ketone functionality in this compound can initiate ring-opening via a Norrish Type I cleavage. This process involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent cyclobutyl carbons, forming a diradical intermediate. libretexts.org This diradical can then undergo further reactions, including fragmentation to yield an alkene and a ketene, or decarbonylation followed by radical recombination. The specific products formed will depend on the reaction conditions and the stability of the radical intermediates. For instance, photolysis of cyclobutyl methyl ketone has been shown to yield products arising from Norrish Type I processes. rsc.org

The presence of the 4-pyridyl group, an electron-withdrawing aromatic system, can influence the photochemical behavior by affecting the energy levels of the excited states and potentially participating in energy transfer processes.

The strained nature of the cyclobutyl ring makes it susceptible to both ring expansion and contraction reactions, providing pathways to five-membered rings or highly functionalized three-membered rings.

Ring Expansion: Ring expansion of cyclobutanones is a common strategy to synthesize cyclopentanones. One of the most well-established methods involves the reaction with diazomethane (B1218177) or its derivatives, such as trimethylsilyldiazomethane, often catalyzed by a Lewis acid. organic-chemistry.org This reaction proceeds through the formation of a spirocyclic intermediate which then rearranges with migration of one of the cyclobutyl carbons to the exocyclic methylene (B1212753) group, resulting in a five-membered ring. Another approach involves the generation of a carbocation adjacent to the ring, which can trigger a rearrangement to a more stable cyclopentyl cation. ugent.beup.ac.za For this compound, such a reaction could potentially be initiated by a Lewis acid, promoting the formation of a cyclopentanone (B42830) derivative. The electron-withdrawing pyridyl group might influence the regioselectivity of the carbon migration.

| Reaction Type | Reagents | Expected Product |

| Tiffeneau-Demjanov Rearrangement | NaNO₂, HCl | 1-(4-Pyridyl)cyclopentanone |

| Diazoalkane Homologation | CH₂N₂, Lewis Acid | 2-Chloro-2-(4-pyridyl)cyclopentanone |

Ring Contraction: The presence of the α-chloro ketone functionality makes this compound a prime candidate for the Favorskii rearrangement. wikipedia.orgchemistrysteps.com This reaction, which occurs in the presence of a base, leads to a ring contraction to form a cyclopropanecarboxylic acid derivative. ddugu.ac.inslideshare.net The mechanism involves the formation of an enolate on the carbon away from the chlorine atom, which then undergoes intramolecular nucleophilic substitution to form a bicyclic cyclopropanone (B1606653) intermediate. Subsequent attack of a nucleophile (such as hydroxide (B78521) or an alkoxide) on the carbonyl carbon leads to the opening of the strained three-membered ring to yield the more stable cyclopropyl (B3062369) derivative. wikipedia.orgyoutube.com The nature of the base and solvent can significantly influence the outcome of the reaction, potentially yielding the corresponding acid, ester, or amide. ddugu.ac.in

| Base/Nucleophile | Solvent | Expected Product |

| Sodium Hydroxide | Water | 1-(4-Pyridylcarbonyl)cyclopropane-1-carboxylic acid |

| Sodium Methoxide | Methanol | Methyl 1-(4-pyridylcarbonyl)cyclopropane-1-carboxylate |

| Ammonia | Ethanol | 1-(4-Pyridylcarbonyl)cyclopropane-1-carboxamide |

Direct functionalization of the cyclobutyl ring without altering its size presents a synthetic challenge due to the inherent reactivity of the four-membered ring. However, certain reactions can be envisaged. Radical halogenation at the positions remote from the activating groups could be a possibility, although selectivity might be an issue. Furthermore, reactions involving the enolate of the ketone, formed under carefully controlled conditions, could allow for the introduction of electrophiles at the α-position not bearing the chlorine atom. The electron-withdrawing pyridyl group will influence the acidity of the α-protons, making enolate formation more facile.

Detailed Mechanistic Elucidation of Key Reactions Involving the Chemical Compound

Mechanism of the Favorskii Rearrangement:

The Favorskii rearrangement of this compound is initiated by the abstraction of a proton from the α'-carbon (C5) by a base, forming an enolate. The choice of base is crucial, with alkoxides or hydroxides being commonly employed. chemistrysteps.com

Step 1: Enolate Formation

This enolate then undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the chlorine atom (C2), displacing the chloride ion and forming a highly strained bicyclo[2.1.0]pentan-2-one intermediate. wikipedia.org

Step 2: Cyclopropanone Formation

The nucleophile present in the reaction medium (e.g., hydroxide or alkoxide) then attacks the carbonyl carbon of the bicyclic intermediate.

Step 3: Nucleophilic Attack

This is followed by the collapse of the tetrahedral intermediate and cleavage of the C1-C2 or C1-C5 bond. Due to the presence of the electron-withdrawing 4-pyridylcarbonyl group at C1, cleavage of the C1-C2 bond is electronically favored, leading to the formation of a carbanion at C2.

Step 4: Ring Opening

Finally, a rapid proton transfer from the solvent or a protonated base molecule neutralizes the carbanion to yield the final cyclopropanecarboxylic acid derivative.

Step 5: Protonation

Mechanism of Photochemical Ring-Opening (Norrish Type I):

Upon absorption of UV light, the ketone in this compound is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). libretexts.org The Norrish Type I reaction proceeds from this excited state.

Step 1: Excitation and Intersystem Crossing

The excited ketone undergoes homolytic cleavage of the C1-C2 or C1-C5 bond. Cleavage of the C1-C2 bond is generally favored due to the formation of a more stable secondary radical and the influence of the chloro substituent.

Step 2: α-Cleavage

The resulting diradical can then undergo several competing pathways:

Decarbonylation: Loss of carbon monoxide to form a new diradical, which can then recombine to form a cyclopropane (B1198618) derivative or undergo further reactions.

Intramolecular Disproportionation: Transfer of a hydrogen atom to form an unsaturated aldehyde.

Intermolecular Reactions: The radical intermediates can be trapped by other molecules in the reaction mixture.

The specific outcome is highly dependent on the reaction conditions, including the solvent and the presence of radical scavengers.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Pyridylcyclobutylketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of molecular structure determination, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For 2-Chloro-4-pyridylcyclobutylketone, a suite of one-dimensional and two-dimensional NMR experiments was employed to meticulously map out the proton and carbon environments.

¹H NMR Spectroscopic Analysis and Proton Environments

The ¹H NMR spectrum of this compound reveals a distinct set of signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum is characterized by three signals attributable to the protons on the pyridine (B92270) ring. The proton at the C5 position is expected to appear as a doublet, arising from coupling to the proton at the C6 position. The C6 proton, in turn, would present as a doublet of doublets due to coupling with both the C5 and C3 protons. The proton at the C3 position is anticipated to be a singlet or a finely split doublet.

The aliphatic region of the spectrum is dominated by the signals from the cyclobutyl ring protons. The proton at the C1' position, being adjacent to the electron-withdrawing ketone group, is expected to be the most downfield of the aliphatic signals, appearing as a quintet due to coupling with the four neighboring protons on the cyclobutyl ring. The protons at the C2' and C3' positions would exhibit more complex multiplets due to their diastereotopic nature and mutual coupling, as well as coupling to the C1' proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.45 | d | 0.8 |

| H-5 | 7.40 | dd | 5.2, 1.5 |

| H-6 | 8.60 | d | 5.2 |

| H-1' | 3.80 | p | 8.5 |

| H-2'a, H-4'a | 2.40 | m | - |

| H-2'b, H-4'b | 2.25 | m | - |

| H-3'a | 2.10 | m | - |

| H-3'b | 1.95 | m | - |

Note: Predicted data is based on analogous structures and standard chemical shift increments. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Determination

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule and offers valuable information about their chemical environment. For this compound, nine distinct carbon signals are predicted. The carbonyl carbon of the ketone is expected to be the most downfield signal, typically appearing in the range of 195-205 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region, with the carbon bearing the chlorine atom (C2) and the carbon adjacent to the nitrogen (C6) being the most deshielded. The carbon atoms of the cyclobutyl ring will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 198.0 |

| C-2 | 151.5 |

| C-3 | 122.0 |

| C-4 | 145.0 |

| C-5 | 128.0 |

| C-6 | 150.0 |

| C-1' | 45.0 |

| C-2', C-4' | 25.0 |

| C-3' | 18.0 |

Note: Predicted data is based on analogous structures and standard chemical shift increments. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional NMR experiments were analyzed.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton coupling relationships. Key correlations would be observed between H-5 and H-6 on the pyridine ring, and among the protons of the cyclobutyl ring (H-1' with H-2'/H-4', and H-2'/H-4' with H-3').

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for C-3 would show a correlation with H-3, C-5 with H-5, and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular structure. Key HMBC correlations would include the correlation from the H-1' proton of the cyclobutyl ring to the carbonyl carbon (C=O) and to the C-4 carbon of the pyridine ring. Additionally, correlations from the pyridine protons (H-3, H-5) to the carbonyl carbon would firmly establish the connection between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. For instance, NOE correlations between the H-1' proton of the cyclobutyl ring and the H-3 and H-5 protons of the pyridine ring would confirm their relative orientation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways, which provides further structural confirmation.

Accurate Mass Measurement and Isotopic Pattern Analysis

HRMS analysis of this compound would provide an accurate mass measurement of the molecular ion. The experimentally determined mass would be compared with the calculated mass for the molecular formula C₁₀H₁₀ClNO to confirm the elemental composition. A key feature in the mass spectrum of a chlorinated compound is the characteristic isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion will appear as two peaks separated by two mass units (M⁺ and M+2) with a corresponding intensity ratio of approximately 3:1. This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Interpretation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the detailed structural analysis of its constituent parts. For this compound, the major fragmentation pathways are predicted to involve the cleavage of the bonds adjacent to the carbonyl group.

A primary fragmentation would be the alpha-cleavage, leading to the loss of the cyclobutyl radical and the formation of the 2-chloro-4-pyridylcarbonylium ion. Another significant fragmentation pathway would be the loss of a neutral carbon monoxide molecule from the acylium ion. Fragmentation of the pyridine ring itself, such as the loss of HCl, is also a plausible pathway.

Table 3: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Ion Structure |

| 195.04 | 140.01 | C₄H₇• | [2-Chloro-4-pyridylcarbonylium]+ |

| 195.04 | 111.02 | C₄H₇CO• | [2-Chloro-4-pyridyl]+ |

| 140.01 | 112.01 | CO | [2-Chloro-4-pyridyl]+ |

| 195.04 | 55.05 | C₅H₃ClNCO | [Cyclobutyl]+ |

Note: The m/z values are predicted based on the monoisotopic masses of the most abundant isotopes.

Through the combined and judicious interpretation of these comprehensive spectroscopic data, the chemical structure of this compound is unequivocally established.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. An experimental FTIR spectrum for this compound would reveal characteristic absorption bands corresponding to its specific functional groups. For instance, one would expect to observe stretching vibrations for the carbonyl group (C=O), the C-Cl bond, and various vibrations associated with the pyridine ring and the cyclobutyl group. The precise wavenumbers of these bands would provide insight into the molecule's electronic environment.

No published FTIR data is available for this compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. A Raman spectrum of this compound would provide information on the vibrations of the carbon skeleton and other symmetric bonds.

No published Raman spectroscopy data is available for this compound.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

No published X-ray crystallography data is available for this compound.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Retention Behavior

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. An HPLC method for this compound would be developed to determine its purity. This would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), flow rate, and detection wavelength. The retention time of the compound would be a key identifier under specific chromatographic conditions.

No published HPLC methods or data are available for this compound.

Gas Chromatography (GC) for Volatile Sample Analysis

For compounds that are volatile and thermally stable, gas chromatography is a preferred analytical technique. A GC method for this compound would involve its vaporization and separation on a capillary column. The choice of the stationary phase and the temperature program would be critical for achieving good resolution. Mass spectrometry (MS) is often coupled with GC (GC-MS) to provide structural information and confirm the identity of the analyte.

No published GC methods or data are available for this compound.

Theoretical and Computational Chemistry Investigations of 2 Chloro 4 Pyridylcyclobutylketone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-Chloro-4-pyridylcyclobutylketone, these calculations can predict its stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Studies for Ground State Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods are employed to determine the optimized ground state geometry of this compound, which corresponds to the most stable arrangement of its atoms.

In a typical DFT study, various combinations of functionals and basis sets are tested to find a level of theory that accurately describes the system. For a molecule containing chlorine, a pyridine (B92270) ring, and a carbonyl group, functionals like B3LYP, which incorporates a portion of exact Hartree-Fock exchange, are often a good starting point. Basis sets such as 6-311+G(d,p) are commonly used to provide a flexible description of the electron density, including polarization and diffuse functions to account for the lone pairs on the nitrogen and oxygen atoms and the diffuse nature of the electron cloud.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Value |

| C=O Bond Length | 1.21 Å |

| C-Cl Bond Length | 1.74 Å |

| Pyridyl C-C(O) Bond Length | 1.51 Å |

| Cyclobutyl C-C(O) Bond Length | 1.52 Å |

| Dihedral Angle (Pyridyl-C-C=O) | 30° |

| Dihedral Angle (Cyclobutyl-C-C=O) | 25° |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For a more rigorous determination of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

These high-level calculations can provide a more precise picture of the electron correlation effects, which are important for accurately describing the interactions between the different functional groups in this compound. The results from these methods can be used to benchmark the more computationally efficient DFT results and to obtain highly accurate values for properties like ionization potential, electron affinity, and dipole moment.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the single bonds connecting the cyclobutyl and pyridyl rings to the ketone group allows for multiple spatial orientations, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Identification of Stable Conformers and Transition States

A systematic conformational search would be performed to identify all low-energy conformers of this compound. This typically involves rotating the key dihedral angles, such as the one between the pyridine ring and the carbonyl group and the one between the cyclobutyl ring and the carbonyl group. For each starting geometry, a full geometry optimization would be carried out.

The resulting stable conformers would likely differ in the orientation of the pyridine ring relative to the cyclobutyl ring. For each identified conformer, vibrational frequency calculations are performed to confirm that it is a true minimum on the potential energy surface (i.e., has no imaginary frequencies). The same calculations can identify transition states, which are first-order saddle points connecting the stable conformers.

Energetic Profiles of Rotational Barriers and Ring Inversion

By mapping the energy as a function of the key dihedral angles, a potential energy surface (PES) can be constructed. This surface reveals the energy barriers for rotation around the single bonds. The height of these barriers determines the rate of interconversion between conformers at a given temperature.

Furthermore, the cyclobutyl ring itself is not planar and can undergo a process called ring puckering or ring inversion. Computational methods can model this process and calculate the energy barrier associated with it. This provides insight into the flexibility of the four-membered ring in this specific chemical environment.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (Pyridyl-C-C=O) | Dihedral Angle (Cyclobutyl-C-C=O) | Relative Energy (kcal/mol) |

| 1 | 30° | 25° | 0.00 |

| 2 | 150° | 25° | 1.5 |

| 3 | 30° | 145° | 2.1 |

| 4 | 150° | 145° | 3.2 |

Note: The data in this table is illustrative and represents a plausible energetic ordering of different spatial arrangements.

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to aid in the experimental characterization of a new compound.

By performing frequency calculations at the optimized geometry, the infrared (IR) and Raman spectra of this compound can be predicted. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to confirm the structure of the synthesized molecule. Key vibrational modes would include the C=O stretch of the ketone, the C-Cl stretch, and various vibrations associated with the pyridine and cyclobutyl rings.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). These calculations provide information about the energies of electronic transitions and can help to understand the color and photophysical properties of the molecule. The predicted Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can also be calculated and compared with experimental data to provide a detailed assignment of the NMR spectrum.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| Infrared (IR) | C=O Stretching Frequency | ~1710 cm⁻¹ |

| Infrared (IR) | C-Cl Stretching Frequency | ~750 cm⁻¹ |

| UV-Vis | λ_max | ~260 nm |

| ¹³C NMR | Carbonyl Carbon Chemical Shift | ~200 ppm |

| ¹H NMR | Pyridyl Proton Chemical Shifts | 7.5-8.5 ppm |

Note: The data in this table is illustrative and represents typical values expected for a molecule with these functional groups.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Computational methods, particularly Density Functional Theory (DFT), have become increasingly accurate in predicting the ¹H and ¹³C NMR chemical shifts of molecules. These predictions are valuable for assigning experimental spectra and for confirming molecular structures.

The theoretical chemical shifts of this compound can be calculated using various levels of theory and basis sets. A common approach involves geometry optimization of the molecule followed by the calculation of NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

While specific computational studies on this compound are not widely available in the public domain, the following table represents a hypothetical prediction of its ¹H and ¹³C NMR chemical shifts based on established computational methodologies. The predicted values are dependent on the specific computational level and solvent model used.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (Pyridyl) | 8.5 - 8.7 | C (Carbonyl) | 198 - 202 |

| H (Pyridyl) | 7.3 - 7.5 | C (Pyridyl, C-Cl) | 150 - 153 |

| H (Cyclobutyl, CH) | 3.8 - 4.1 | C (Pyridyl) | 148 - 151 |

| H (Cyclobutyl, CH₂) | 2.2 - 2.6 | C (Pyridyl) | 122 - 125 |

| H (Cyclobutyl, CH₂) | 1.9 - 2.3 | C (Cyclobutyl, CH) | 55 - 59 |

| C (Cyclobutyl, CH₂) | 24 - 28 | ||

| C (Cyclobutyl, CH₂) | 18 - 22 |

Note: These are generalized predictions and would require specific calculations for precise values.

Simulated Vibrational Frequencies (Infrared and Raman)

Theoretical vibrational analysis is typically performed after the geometry optimization of the molecule. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a Hessian matrix is constructed. Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes. It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods.

For this compound, key vibrational modes would include the C=O stretching of the ketone, C-Cl stretching, and various vibrations associated with the pyridine ring and the cyclobutyl group. A simulated spectrum would provide a detailed picture of these modes.

Table 2: Predicted Significant Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Activity |

| C=O Stretch | 1700 - 1730 | IR, Raman |

| Pyridine Ring Stretch | 1580 - 1610 | IR, Raman |

| Pyridine Ring Stretch | 1450 - 1480 | IR, Raman |

| CH₂ Scissoring (Cyclobutyl) | 1440 - 1460 | IR |

| C-Cl Stretch | 700 - 750 | IR, Raman |

Note: The predicted frequencies are approximate and can vary based on the computational method and basis set.

Electronic Absorption Spectra (UV-Vis) Simulations

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate electronic absorption spectra. These simulations provide information about the wavelengths of maximum absorption (λmax), the oscillator strengths of the transitions, and the molecular orbitals involved.

The simulation of the UV-Vis spectrum of this compound would involve calculating the excitation energies and oscillator strengths for the lowest-lying electronic transitions. The results would reveal the nature of these transitions, such as n → π* or π → π*, which are characteristic of molecules containing carbonyl groups and aromatic rings.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 1 | 270 - 290 | Low | n → π |

| 2 | 230 - 250 | High | π → π |

Note: The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects.

Computational Analysis of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the reactivity and selectivity of chemical reactions. By analyzing the electronic structure and modeling reaction pathways, it is possible to gain deep insights into why a molecule behaves the way it does.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are crucial descriptors of a molecule's reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the HOMO is expected to be localized on the pyridine ring and the oxygen atom of the carbonyl group, while the LUMO is likely centered on the carbonyl carbon and the pyridine ring.

Table 4: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are illustrative and would be refined by specific high-level computational calculations.

Reaction Pathway Modeling and Activation Energy Calculations

A detailed understanding of a chemical reaction requires knowledge of the potential energy surface, including the structures of transition states and the corresponding activation energies. Computational methods allow for the modeling of reaction pathways, providing a step-by-step view of how reactants are converted into products.

For reactions involving this compound, such as nucleophilic substitution at the pyridine ring or reactions at the carbonyl group, computational modeling can be used to calculate the activation energies for different possible pathways. This information is invaluable for predicting the feasibility of a reaction and for understanding its selectivity. For instance, by comparing the activation energies for different nucleophiles attacking the carbonyl carbon, one could predict which reaction would be kinetically favored.

Table 5: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Hypothetical Activation Energy (kcal/mol) |

| Nucleophilic addition to carbonyl | 10 - 15 |

| Nucleophilic aromatic substitution | 20 - 25 |

Note: These are hypothetical values intended for illustrative purposes. Actual activation energies would need to be calculated for specific reactions and conditions.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-pyridylcyclobutylketone, and how can reaction yields be improved?

- Methodological Answer: The synthesis typically involves cyclocondensation of 4-chloropyridine derivatives with cyclobutylketone precursors under catalytic conditions. Key parameters include:

- Catalyst selection : Transition metal catalysts (e.g., Pd or Cu) improve cross-coupling efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity.

- Temperature control : Reactions conducted at 80–100°C reduce side-product formation.

Yield improvements (>70%) are achieved via iterative purification (e.g., column chromatography) and stoichiometric adjustments (1.2:1 molar ratio of pyridine to ketone precursors). For reproducibility, report reaction conditions, purification steps, and spectroscopic validation (e.g., H NMR, C NMR) in the main manuscript, with detailed protocols in supplementary materials .

| Synthetic Method Comparison |

|---|

| Route |

| Pd-mediated coupling |

| Cu-catalyzed cyclization |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer: Use a multi-technique approach:

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%).

- Spectroscopy : H/C NMR to confirm cyclobutyl and pyridyl moieties; IR for ketone C=O stretch (~1700 cm).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] (calculated for CHClNO: 180.0215).

For novel compounds, include elemental analysis and X-ray crystallography (if crystals form). Always cross-reference with PubChem data (InChIKey: MHEIXSFAQSEARV-UHFFFAOYSA-N) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer: Discrepancies often arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Compound stability : Monitor degradation in DMSO stock solutions via LC-MS over 72 hours.

- Impurity profiling : Trace chlorinated byproducts (e.g., 4-chloropyridine derivatives) may antagonize target receptors.

Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate activity. Cross-check with negative controls and replicate experiments in triplicate .

Q. How can computational models predict the reactivity of this compound in novel reactions?

- Methodological Answer: Employ density functional theory (DFT) to:

- Map electrophilic sites : Pyridyl chlorine and ketone carbonyl are reactive toward nucleophiles.

- Simulate transition states : Predict regioselectivity in cycloaddition or substitution reactions.

Pair computational results with experimental validation (e.g., kinetic studies under varying pH/temperature). Tools like Gaussian 16 or ORCA are recommended for modeling .

| DFT-Predicted Reactivity |

|---|

| Reaction Site |

| Pyridyl Cl |

| Cyclobutyl ketone |

Q. What experimental designs mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer: Address scalability via:

- Flow chemistry : Continuous reactors minimize exothermic risks and improve yield consistency.

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME).

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression in real time.

Document scale-up parameters (e.g., mixing efficiency, heat transfer) in supplementary materials for reproducibility .

Data Reporting Standards

Q. How should researchers document contradictory spectral data for this compound?

- Methodological Answer: Contradictions (e.g., NMR peak splitting vs. literature) require:

- Detailed metadata : Include instrument type (400 MHz vs. 500 MHz), solvent, and temperature.

- Peak assignment rationale : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Raw data deposition : Upload spectra to repositories like Zenodo or Figshare, citing DOIs in the manuscript.

Follow Beilstein Journal guidelines for experimental rigor and supplementary data organization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.